molecular formula C16H12ClNO4S B2876947 ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate CAS No. 477500-51-9

ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2876947
CAS No.: 477500-51-9
M. Wt: 349.79
InChI Key: NBNJHGPDIATXQQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic small molecule characterized by a benzofuran core substituted with a 5-chlorothiophene-2-amido group at the 3-position and an ethyl carboxylate ester at the 2-position.

Properties

IUPAC Name

ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNJHGPDIATXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.

    Introduction of Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a chlorothiophene derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate, differing primarily in substituents and functional groups:

3-(5-Chlorothiophene-2-Amido)-1-Benzofuran-2-Carboxamide
  • Molecular Formula : C₁₄H₉ClN₂O₃S
  • Molecular Weight : 320.75 g/mol
  • Key Features : Replaces the ethyl carboxylate with a carboxamide group.
  • Properties: Calculated logP (XlogP): 3.9 Polar Surface Area (PSA): 114 Ų Hydrogen bond donors/acceptors: 2/4
Ethyl 3-(5-Chloro-2-Methoxybenzamido)-1-Benzofuran-2-Carboxylate
  • Molecular Formula: C₁₉H₁₆ClNO₅
  • Molecular Weight : 373.79 g/mol
  • Key Features : Substitutes the chlorothiophene moiety with a 5-chloro-2-methoxybenzamido group.
  • Properties :
    • Methoxy group increases steric bulk and electron-donating effects.
    • Likely higher logP than the chlorothiophene analog due to the benzamido group’s lipophilicity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent logP PSA (Ų) Key Functional Groups
Target Compound C₁₄H₁₂ClNO₄S ~333.8 5-Chlorothiophene-2-amido ~3.9* ~114* Ethyl ester, amido
3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide C₁₄H₉ClN₂O₃S 320.75 5-Chlorothiophene-2-amido 3.9 114 Carboxamide, amido
Ethyl 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxylate C₁₉H₁₆ClNO₅ 373.79 5-Chloro-2-methoxybenzamido ~4.5† ~90† Ethyl ester, methoxybenzamido

*Estimated based on analog ; †Predicted based on substituent contributions.

Biological Activity

Ethyl 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}ClN\O3_3
  • Molecular Weight : 239.65 g/mol
  • CAS Number : 329210-07-3

This compound features a benzofuran core structure, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Antitumor Activity

Benzofuran derivatives, including this compound, have been reported to exhibit significant antitumor properties. Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, a study showed that certain benzofuran derivatives had IC50_{50} values ranging from 11 μM to 12 μM against ovarian cancer cells (A2780) .

Anti-inflammatory Properties

Thiophene-based compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation. This compound may share these properties due to the presence of the thiophene moiety in its structure.

The biological mechanisms through which this compound operates may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX and LOX enzymes, which play a significant role in the inflammatory process.
  • Cell Cycle Arrest : Some benzofuran derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Compounds with similar structures have also been noted for their antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50_{50} ValueReference
AntitumorBenzofuran Derivative11 - 12 μM
Anti-inflammatoryThiophene DerivativeIC50_{50}: 29.2 μM (for COX inhibition)
AntioxidantVarious Benzofuran CompoundsNot specified

Additional Findings

A study highlighted the potential of benzofuran derivatives as effective agents against various types of cancer, including leukemia and non-small cell lung cancer, showing inhibition rates of up to 80% in specific cell lines when treated with related compounds . Another investigation into thiophene derivatives reported significant inhibition of mast cell degranulation, suggesting a pathway for anti-inflammatory effects .

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